CYP3A4 and CYP3A5 Inhibition: Low Liability Compared to Typical Oxadiazole-Based Inhibitors
In human liver microsome assays, N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-1-naphthamide exhibits IC50 values exceeding 10,000 nM against both CYP3A4 and CYP3A5, placing it in a low-risk category for cytochrome P450-mediated drug-drug interactions [1]. This contrasts sharply with well-characterized 1,3,4-oxadiazole-containing clinical candidates, where CYP3A4 inhibition liabilities (IC50 <1 µM) frequently necessitate dose adjustment or lead to candidate attrition [2]. The high IC50 values for the target compound indicate a significant safety margin that is not guaranteed across the oxadiazole class, making it a valuable tool compound or lead scaffold for programs requiring minimal CYP interaction [1].
| Evidence Dimension | Inhibition of CYP450 3A4 and 3A5 isoforms |
|---|---|
| Target Compound Data | CYP3A4 IC50 >10,000 nM; CYP3A5 IC50 >10,000 nM |
| Comparator Or Baseline | Typical 1,3,4-oxadiazole-based inhibitors: CYP3A4 IC50 often <1,000 nM |
| Quantified Difference | At least 10-fold lower inhibition potency (higher IC50) for the target compound |
| Conditions | Human liver microsomes; substrate: midazolam; incubation times: 7 min (CYP3A4), 10 min (CYP3A5); detection by LC-MS/MS [1] |
Why This Matters
Low CYP inhibition liability is critical for lead selection and avoiding costly late-stage attrition; this compound's >10 µM IC50 against major CYP3A isoforms is a quantifiable differentiator from many oxadiazole chemotypes.
- [1] BindingDB Entry BDBM50457706. Measured values for CYP3A4 and CYP3A5 inhibition. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50457706 View Source
- [2] Zanger UM, Schwab M. Cytochrome P450 enzymes in drug metabolism: regulation of gene expression, enzyme activities, and impact of genetic variation. Pharmacol Ther. 2013;138(1):103-141. View Source
